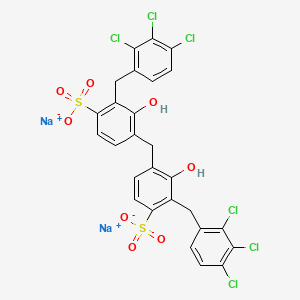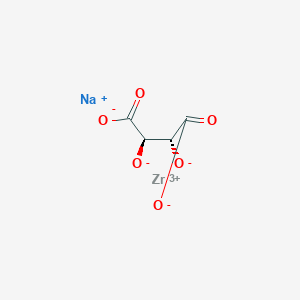
(R-(R*,R*))-Tartaric acid, sodium zirconium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R-(R*,R*))-Tartaric acid, sodium zirconium salt is a complex compound that combines tartaric acid with sodium and zirconium. Tartaric acid is a naturally occurring organic acid found in many plants, particularly grapes. When combined with sodium and zirconium, it forms a unique compound with distinct properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (R-(R*,R*))-Tartaric acid, sodium zirconium salt typically involves the reaction of tartaric acid with sodium hydroxide to form sodium tartrate. This intermediate is then reacted with zirconium chloride to form the final compound. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using high-purity reagents. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure and stable form. The use of advanced equipment and techniques ensures the efficiency and consistency of the production process.
化学反应分析
Types of Reactions
(R-(R*,R*))-Tartaric acid, sodium zirconium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different zirconium oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state zirconium compounds.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation may yield zirconium dioxide, while reduction could produce zirconium hydrides.
科学研究应用
Chemistry
In chemistry, (R-(R*,R*))-Tartaric acid, sodium zirconium salt is used as a catalyst in various organic reactions. Its unique properties make it suitable for promoting reactions such as polymerization and hydrogenation.
Biology
In biological research, the compound is studied for its potential use in drug delivery systems. Its ability to form stable complexes with various biomolecules makes it a promising candidate for targeted drug delivery.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its biocompatibility and low toxicity make it suitable for use in medical implants and devices.
Industry
In the industrial sector, the compound is used in the production of advanced materials, such as ceramics and coatings
作用机制
The mechanism of action of (R-(R*,R*))-Tartaric acid, sodium zirconium salt involves its interaction with various molecular targets. In catalytic applications, the compound acts as a Lewis acid, facilitating the formation of reaction intermediates. In biological systems, it can form complexes with proteins and other biomolecules, influencing their activity and stability.
相似化合物的比较
Similar Compounds
Zirconium tetrachloride: A common zirconium compound used in catalysis.
Sodium tartrate: A related compound that lacks the zirconium component.
Tartaric acid: The parent compound of (R-(R*,R*))-Tartaric acid, sodium zirconium salt.
Uniqueness
This compound is unique due to its combination of tartaric acid, sodium, and zirconium. This combination imparts distinct properties, such as enhanced stability and catalytic activity, making it suitable for a wide range of applications.
属性
CAS 编号 |
94536-69-3 |
|---|---|
分子式 |
C4H2NaO6Zr |
分子量 |
260.27 g/mol |
IUPAC 名称 |
sodium;(2R,3R)-2,3-dioxidobutanedioate;zirconium(3+) |
InChI |
InChI=1S/C4H4O6.Na.Zr/c5-1(3(7)8)2(6)4(9)10;;/h1-2H,(H,7,8)(H,9,10);;/q-2;+1;+3/p-2/t1-,2-;;/m1../s1 |
InChI 键 |
PHBHZGAMYGMKPL-OLXYHTOASA-L |
手性 SMILES |
[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[Na+].[Zr+3] |
规范 SMILES |
C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Na+].[Zr+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-Phenyl-N'-[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine](/img/structure/B12679434.png)
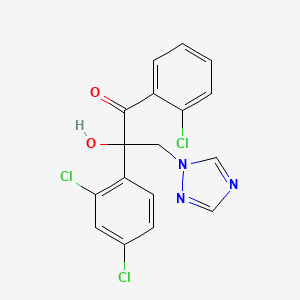
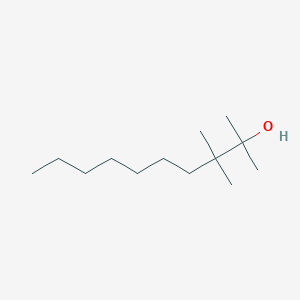

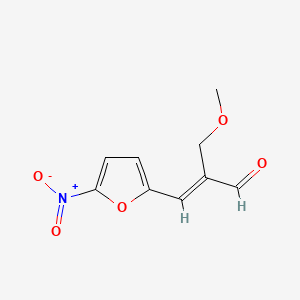

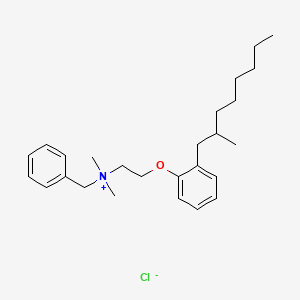



![Methyl [1-adamantyloxy(methoxy)phosphoryl]formate](/img/structure/B12679489.png)
